4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Lipophilicity LogP ADME

4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1535290-58-4) is a 1,2,4-oxadiazole derivative bearing a piperidine ring and a tetrahydropyran (oxan-4-yl) substituent. This structural class has been identified as a privileged scaffold for tubulin inhibition and for farnesoid X receptor (FXR) antagonism , making the compound a key building block for medicinal chemistry programs.

Molecular Formula C13H21N3O2
Molecular Weight 251.33
CAS No. 1535290-58-4
Cat. No. B2589371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
CAS1535290-58-4
Molecular FormulaC13H21N3O2
Molecular Weight251.33
Structural Identifiers
SMILESC1CNCCC1CC2=NC(=NO2)C3CCOCC3
InChIInChI=1S/C13H21N3O2/c1-5-14-6-2-10(1)9-12-15-13(16-18-12)11-3-7-17-8-4-11/h10-11,14H,1-9H2
InChIKeyDVWQJPDCZWNEBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: A Physicochemically Differentiated 1,2,4-Oxadiazole-Piperidine Building Block


4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1535290-58-4) is a 1,2,4-oxadiazole derivative bearing a piperidine ring and a tetrahydropyran (oxan-4-yl) substituent. This structural class has been identified as a privileged scaffold for tubulin inhibition [2] and for farnesoid X receptor (FXR) antagonism [1], making the compound a key building block for medicinal chemistry programs. Its substitution pattern offers a distinct physicochemical profile—predicted logP ≈ 1.51 (conjugate acid pKa ≈ 9.8–10.5), 95 % minimum purity, and a molecular weight of 251.32 g mol⁻¹ —that differentiates it from simpler 1,2,4-oxadiazole-piperidine congeners frequently used in fragment-based and target-directed synthesis.

Why In-Class 1,2,4-Oxadiazole-Piperidine Compounds Cannot Simply Be Interchanged: The Quantitative Physicochemical Argument


Within the 1,2,4-oxadiazole-piperidine chemotype, even minor alterations to the 3-substituent of the oxadiazole ring produce substantial changes in lipophilicity, polar surface area, and hydrogen-bonding capacity—parameters that directly dictate ADME (absorption, distribution, metabolism, excretion) behavior and target-binding efficiency [1]. Consequently, replacing a compound with a phenyl, methyl, or unsubstituted analog without adjusting for these physicochemical shifts can derail lead optimisation campaigns. The quantitative profiles presented below demonstrate that 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine occupies a distinct and optimisable region of drug-likeness space that is not reproduced by its closest commercially available structural relatives .

Product-Specific Quantitative Evidence Guide for 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine


Predicted Lipophilicity (LogP) Balances Membrane Permeability and Aqueous Solubility Relative to Phenyl and Methyl Analogs

The predicted octanol-water partition coefficient (LogP) for 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is 1.5057 . This value positions the compound between the more lipophilic 3-phenyl analog (LogP 2.5647 ) and the less lipophilic 3-methyl analog (LogP 0.92012 ), providing a balanced profile for achieving both membrane permeability and aqueous solubility.

Lipophilicity LogP ADME Drug-Likeness

Topological Polar Surface Area (TPSA) Predicts Superior Aqueous Solubility Window Versus 3-Methyl Analog

The calculated Topological Polar Surface Area (TPSA) of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is 60.18 Ų , notably higher than the 50.95 Ų reported for the 3-methyl analog . The increased TPSA, driven by the additional oxygen atom in the tetrahydropyran ring, is expected to enhance aqueous solubility without exceeding the recommended ceiling (≈140 Ų) for oral bioavailability.

Polar Surface Area TPSA Solubility Drug-Likeness

Hydrogen Bond Acceptor Count Enhances Molecular Recognition Capacity Over Phenyl-Substituted Analogs

4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine possesses 5 hydrogen bond acceptor (HBA) atoms , one more than the 3-methyl analog (4 HBA ) and two more than the 3-phenyl analog (3 HBA ). The additional HBA capacity originates from the oxygen atom of the tetrahydropyran ring, providing an extra polar contact point for target engagement without significantly increasing molecular weight.

Hydrogen Bond Acceptors Molecular Recognition Ligand Efficiency Binding Affinity

Rotatable Bond Count Offers Greater Conformational Flexibility Than the 3-Methyl Analog

The molecule contains 3 rotatable bonds , compared to 2 rotatable bonds reported for the 3-methyl analog . The additional rotatable bond arises from the tetrahydropyran ring, which can adopt multiple chair-boat conformations, potentially enhancing the compound's ability to adapt to diverse binding-site topologies.

Rotatable Bonds Conformational Flexibility Binding Kinetics Molecular Dynamics

Optimal Research and Industrial Application Scenarios for 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine


Fragment-Based Lead Generation for Farnesoid X Receptor (FXR) Antagonist Programs

Given its balanced lipophilicity (LogP ≈ 1.51) and elevated polar surface area (TPSA 60.18 Ų), this building block is ideally suited for derivatisation into FXR antagonist candidates, where exquisite control of lipophilicity and hydrogen-bonding capacity is required to achieve dual FXR/PXR modulation [1]. The oxan-4-yl group provides an additional hydrogen bond acceptor that can be exploited to improve binding enthalpy as demonstrated for related 1,2,4-oxadiazole-piperidine series [2].

CNS-Penetrant Probe Design Leveraging Rational Physicochemical Properties

The compound's intermediate LogP (1.51) and moderate TPSA (60.18 Ų) place it within the favourable range for central nervous system (CNS) permeability (LogP ≈ 1–4, TPSA < 90 Ų), making it a preferred starting point for CNS-targeting chemical probes compared to the oversaturated 3-phenyl analog (LogP 2.56, TPSA likely < 50 Ų) . Its 5 hydrogen bond acceptors also offer tunable recognition elements for GPCR and kinase targets prevalent in neuroscience.

Chemical Biology Tool Development for Profiling Polar Protein Interaction Sites

With 5 hydrogen bond acceptor atoms and 3 rotatable bonds, this scaffold can be employed to construct affinity-based probes targeting polar protein pockets, where the tetrahydropyran oxygen acts as a conformational sensor . The additional rotational degree of freedom relative to the 3-methyl analog (3 vs. 2 rotatable bonds) may enhance the kinetics of reversible binding, a desirable feature for biophysical assay development.

Synthetic Tractability and Scalable Access for Parallel Library Synthesis

Commercial availability with consistent 95 % minimum purity from multiple vendors (e.g., Leyan, AKSci, Amadis) ensures reproducible reagent quality for parallel synthesis campaigns . The piperidine secondary amine serves as a straightforward handle for N-alkylation, acylation, or sulfonylation, allowing rapid exploration of structure–activity relationships without the batch-to-batch variability that often plagues custom-synthesized building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.